![molecular formula C31H43ClN2O5S B565905 S-Desmethyl S-Chloromethyl Dronedarone CAS No. 1520080-11-8](/img/structure/B565905.png)
S-Desmethyl S-Chloromethyl Dronedarone
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Overview
Description
S-Desmethyl S-Chloromethyl Dronedarone: is a chemical compound that serves as an impurity of Dronedarone, a drug used for the treatment of atrial fibrillation and atrial flutter in patients who have suffered cardiac arrhythmias . The compound is characterized by its molecular formula C31H43ClN2O5S and a molecular weight of 591.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves multiple steps, starting from the parent compound DronedaroneSpecific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
S-Desmethyl S-Chloromethyl Dronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as sulfoxides, sulfones, and substituted analogs .
Scientific Research Applications
Pharmacological Properties
S-Desmethyl S-Chloromethyl Dronedarone exhibits various pharmacological actions that are crucial for its applications in treating cardiovascular conditions. It functions as a Class III antiarrhythmic agent, primarily restoring normal sinus rhythm and reducing heart rate in patients with paroxysmal or persistent atrial fibrillation. Its mechanism of action includes:
- Potassium Channel Blockade : Similar to its parent compound, it inhibits potassium channels, prolonging the action potential duration and refractory period.
- Calcium Channel Modulation : It shows antiadrenergic effects by inhibiting calcium channels, which can help stabilize cardiac rhythm.
- Reduced Lipophilicity : The modifications in its structure compared to amiodarone result in lower lipophilicity, leading to a shorter half-life and potentially fewer side effects related to tissue accumulation.
Treatment of Atrial Fibrillation
This compound is primarily indicated for managing atrial fibrillation. Clinical trials have demonstrated its efficacy in reducing the recurrence of atrial fibrillation episodes post-cardioversion. For example, a study showed that patients treated with Dronedarone had a median time to recurrence of atrial fibrillation significantly longer than those on placebo (116 days vs. 53 days) .
Cardiovascular Hospitalization Reduction
Evidence suggests that Dronedarone can reduce hospitalization rates for cardiovascular events in high-risk patients with atrial fibrillation . This is particularly relevant for elderly patients who may be at an increased risk for complications associated with atrial fibrillation.
Safety Profile and Contraindications
While this compound has shown promise, it is essential to consider its safety profile. Studies have indicated that it may increase the risk of heart failure and cardiovascular mortality when used in patients with permanent atrial fibrillation . Therefore, it is contraindicated in patients with advanced heart failure or significant comorbidities.
Data Table: Efficacy and Safety Findings
Case Study 1: Efficacy in Post-Cardioversion Patients
A clinical trial involving 800 mg daily doses of Dronedarone demonstrated effective prevention of atrial fibrillation relapses after electrical cardioversion, highlighting its role as a therapeutic option for maintaining sinus rhythm post-procedure .
Case Study 2: Risk Assessment in Elderly Patients
In a cohort study focusing on elderly patients with permanent atrial fibrillation, the administration of Dronedarone was associated with higher incidences of stroke and cardiovascular death compared to placebo, leading to recommendations against its use in this demographic .
Mechanism of Action
The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is closely related to that of Dronedarone. Dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors . The desmethyl and chloromethyl modifications may alter the compound’s pharmacokinetics and interactions with these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Dronedarone: The parent compound, used for treating atrial fibrillation.
Amiodarone: A structurally related antiarrhythmic drug with similar multichannel blocking properties.
Desethyl Dronedarone: Another impurity of Dronedarone with a similar structure but different functional groups.
Uniqueness
S-Desmethyl S-Chloromethyl Dronedarone is unique due to its specific structural modifications, which may influence its pharmacological properties and interactions with biological targets. These modifications can provide insights into the structure-activity relationships of Dronedarone and its analogs .
Biological Activity
S-Desmethyl S-Chloromethyl Dronedarone, a derivative of dronedarone, is a cationic amphiphilic drug (CAD) known for its potential antiviral properties. This compound has garnered attention due to its structural similarities to other CADs, which have shown efficacy against various viral infections. This article delves into the biological activity of this compound, focusing on its antiviral properties, pharmacokinetics, and comparative analysis with related compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against filoviruses, particularly the Marburg virus (MARV). The compound exhibited significant inhibition of MARV pseudovirus (MARVpp) entry into cells. In vitro assays demonstrated that this compound achieved approximately 91% inhibition at a concentration of 5 μM, comparable to the parent compound, dronedarone, which showed 94% inhibition under similar conditions .
Structure-Activity Relationship
The biological activity of this compound is closely linked to its physicochemical properties. Notably, the compound's hydrophobicity plays a crucial role in its antiviral efficacy. The calculated partition coefficient (ClogP) for this compound is 9.2 , indicating high hydrophobic characteristics that correlate with enhanced antiviral activity .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other CADs is presented in Table 1. This table summarizes the IC50 values (the concentration required to inhibit 50% of viral activity) and cytotoxicity data for several related compounds.
Compound Name | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
Dronedarone | 1.3 | 13.2 | 10 |
Triparanol | 2.0 | 25.1 | 13 |
Sertraline | 2.9 | 18.7 | 6 |
Amiodarone | 1.6 | 54.0 | 34 |
This compound | <5 | Not specified | Not specified |
Note: The IC50 value for this compound indicates its potent antiviral efficacy compared to other compounds in this class .
Case Studies and Research Findings
A notable study involving CADs demonstrated that structural modifications could enhance antiviral properties while minimizing cytotoxic effects. The research indicated that compounds with higher hydrophobicity tended to have better antiviral profiles without significant toxicity .
In another study focusing on dronedarone and its derivatives, it was observed that these compounds could induce cellular responses similar to those seen with established antiviral agents. This suggests a potential pathway for further research into optimizing these derivatives for clinical use against viral infections .
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNADTWLVZHBMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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